molecular formula C21H22ClN5O B11153488 [5-(4-chlorophenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

[5-(4-chlorophenyl)-1H-pyrazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11153488
M. Wt: 395.9 g/mol
InChI Key: SGJVSNJQSWVXLY-UHFFFAOYSA-N
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Description

1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a pyrazole ring, a piperazine ring, and a pyridine moiety, contributes to its potential biological activities.

Preparation Methods

The synthesis of 1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it effective against cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell death .

Comparison with Similar Compounds

1-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE can be compared to other pyrazole derivatives, such as:

Properties

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22ClN5O/c22-18-3-1-17(2-4-18)19-15-20(25-24-19)21(28)27-13-11-26(12-14-27)10-7-16-5-8-23-9-6-16/h1-6,8-9,15H,7,10-14H2,(H,24,25)

InChI Key

SGJVSNJQSWVXLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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